N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-9(17)15-7-6-12-8-18-13(16-12)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDMNNRQRSNJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-bromoethylamine hydrobromide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves the acetylation of the resulting thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the modulation of inflammatory responses. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it effective in these roles .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations in Thiazole-Based Acetamides
Table 1: Key Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Thiazole Substituent Positions: The target compound’s 4-chlorophenyl group at the thiazole’s 2-position contrasts with Mirabegron’s 2-amino group at the same position . In N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide, the 4-position holds a 2-chlorophenyl group, while the acetamide is modified with a morpholino ring, enhancing hydrogen-bonding capacity .
Acetamide Modifications: The ethyl linker in the target compound differs from Mirabegron’s extended hydroxy-phenylethylamino chain, which is critical for beta-3 receptor binding . Compound 23 () integrates a quinazolinone moiety, increasing molecular complexity and likely influencing glucokinase activation .
Chlorophenyl Variations :
Pharmacological and Physicochemical Properties
- Mirabegron: High solubility and beta-3 agonist activity stem from its hydrophilic amino and hydroxy groups .
- Compound 23: The quinazolinone-thiazole hybrid may enhance binding to enzymatic targets like glucokinase .
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a thiazole-based compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and case analyses.
Chemical Structure and Properties
- Molecular Formula : C14H15ClN2OS
- Molecular Weight : 290.80 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the 4-chlorophenyl moiety enhances its lipophilicity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies reported IC50 values of approximately 1.61 µg/mL against Jurkat cells and 1.98 µg/mL against A-431 cells, indicating potent anticancer activity .
- Mechanism of Action : The compound appears to induce apoptosis through the modulation of Bcl-2 family proteins, which are crucial in regulating cell death .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties:
- Activity Spectrum : this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Comparison with Standards : The compound's efficacy was comparable to standard antibiotics like norfloxacin, demonstrating its potential as an alternative antimicrobial agent .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance by binding to their active sites.
- Receptor Modulation : It may also modulate receptor functions, affecting cellular signaling pathways that lead to apoptosis or inhibition of microbial growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Thiazole Ring Importance : The thiazole ring is essential for the anticancer activity, with modifications leading to varying degrees of potency.
- Substituent Effects : The presence of electron-withdrawing groups (like Cl) on the phenyl ring enhances the biological activity by increasing electron density at critical sites .
Case Studies
Several case studies have demonstrated the efficacy of thiazole derivatives:
- Cytotoxicity Against Cancer Cells : A study showed that compounds similar to this compound exhibited significant cytotoxicity in multiple cancer cell lines, supporting its potential as a chemotherapeutic agent.
- Antimicrobial Testing : Another investigation reported that thiazole derivatives displayed promising antimicrobial activity in vitro, leading to further exploration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
